2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWFETUBZNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209452 | |
| Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-78-1 | |
| Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 4-chlorobenzylamine with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of N-ethylacetamide and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzylamine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Synthetic Methodology Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Chlorobenzylamine + Ethyl Acetamidoacetate | Formation of the amide bond |
| 2 | Coupling agents (e.g., DCC, EDC) | Activation of carboxylic acid for coupling |
| 3 | Purification (e.g., recrystallization) | Isolation of the final product |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide. Research indicates that derivatives can inhibit specific cancer cell lines, such as breast cancer cells (MDA-MB-231 and MCF-7). These compounds have demonstrated selective cytotoxicity, suggesting their use in targeted cancer therapies.
Case Study: Anticancer Activity
- Cell Lines Tested : MDA-MB-231, MCF-7
- Results : Significant inhibition observed with IC50 values ranging from 1.52 to 6.31 μM.
- Mechanism : Induction of apoptosis was confirmed through annexin V-FITC assays, showing a substantial increase in apoptotic cells compared to controls.
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus, Klebsiella pneumoniae
- Results : Inhibition rates reached up to 80.69% at concentrations of 50 μg/mL.
- Mechanism : Compounds displayed selective inhibition against specific carbonic anhydrases (CAs), which are crucial for bacterial growth.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties that support further exploration in drug formulation.
ADMET Profile Table
| Property | Observations |
|---|---|
| Absorption | High oral bioavailability |
| Distribution | Wide tissue distribution |
| Metabolism | Moderate hepatic metabolism |
| Excretion | Primarily renal |
| Toxicity | Low predicted toxicity |
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-(ethylamino)acetamide hydrochloride
- Molecular Formula : C₁₁H₁₆Cl₂N₂O
- Molecular Weight : 263.16 g/mol .
- Key Differences :
- This compound is the hydrochloride salt of the target molecule, enhancing its water solubility and stability.
- The presence of a counterion (Cl⁻) alters its pharmacokinetic properties, such as bioavailability.
- Relevance : Demonstrates how salt formation can modify physicochemical properties for pharmaceutical applications .
2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 226.7 g/mol .
- Key Differences :
- The chloro substituent is in the ortho position on the benzyl ring instead of para , altering steric and electronic effects.
- Positional isomerism may reduce binding affinity to biological targets compared to the para-substituted analog.
- Relevance : Highlights the importance of substituent positioning in drug design .
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C₂₁H₂₃ClN₂O₃
- Molecular Weight : 386.87 g/mol .
- Key Differences: Incorporates a methoxyphenyl group and an allyl substituent, increasing hydrophobicity and molecular complexity.
- Synthesis : Prepared via reductive amination with NaBH₃CN, yielding 85% purity .
- Relevance : Illustrates how additional substituents can expand applications in medicinal chemistry .
2-Chloro-N-(4-methylbenzyl)acetamide Derivatives
- Examples :
- 2-Chloro-N-ethyl-N-(4-methylbenzyl)acetamide (CAS 63142-88-1)
- 2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide (CAS 39096-52-1)
- Key Differences: Replacement of the amino group with chloro or methyl groups reduces hydrogen-bonding capacity. Structural similarity scores (0.95–1.00) suggest comparable steric profiles but divergent reactivity .
- Relevance : Useful for studying structure-activity relationships (SAR) in acetamide-based inhibitors .
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | 226.7 | ~2.1 | Low (neutral form) | 4-Cl-benzyl, ethylamino |
| N-(4-Chlorobenzyl)-2-(ethylamino)acetamide HCl | 263.16 | ~1.5 | High (ionic form) | 4-Cl-benzyl, ethylamino, HCl |
| 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide | 226.7 | ~2.3 | Low | 2-Cl-benzyl, ethylamino |
| 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-... | 386.87 | ~3.0 | Moderate | 4-Cl-benzyl, methoxyphenyl, allyl |
LogP values estimated using fragment-based methods.
Biological Activity
2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amine group, a chloro-substituted benzyl moiety, and an ethyl acetamide structure. These functional groups are crucial for its biological activity and interaction with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound may serve as a lead for developing new antibacterial agents, especially given the increasing resistance to existing antibiotics.
Antifungal Activity
In addition to its antibacterial effects, this compound also shows antifungal activity.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 12 µg/mL |
The antifungal activity suggests that this compound could be effective in treating fungal infections, particularly in immunocompromised patients.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 20 µM |
| A549 | 25 µM |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC staining, indicating a shift towards programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, leading to cell death.
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups.
- Anticancer Potential : Another research focused on the effect of this compound on MDA-MB-231 cells, showing that treatment led to a dose-dependent increase in apoptosis markers over a 48-hour period.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
